N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives
Mechanism of Action
Target of Action
The primary target of N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) .
Mode of Action
The compound modulates the activity of the MRGPRX2 receptor . It interacts with the receptor, leading to changes in the receptor’s activity. This modulation can help in treating conditions that are dependent on MRGPRX2 or its orthologs .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, and more .
Pharmacokinetics
It is administered to subjects in need thereof, indicating that it has some level of bioavailability .
Result of Action
The modulation of MRGPRX2 by this compound can ease pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders . These effects are due to the changes in the activity of the MRGPRX2 receptor caused by the compound .
Action Environment
The action of this compound is influenced by the environment of the MRGPRX2 receptor. The receptor is largely expressed in mast cells, which primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract . Therefore, factors affecting these areas could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction or through cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Methoxyphenyl Group: This step can involve nucleophilic aromatic substitution or other suitable methods to introduce the methoxyphenyl group onto the morpholine ring.
Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on cellular processes.
Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-4-morpholinecarboxamide: Lacks the thiophene and oxo groups.
N-(2-methoxyphenyl)-5-oxo-4-morpholinecarboxamide: Lacks the thiophene group.
N-(2-methoxyphenyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide: Lacks the oxo group.
Uniqueness
N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is unique due to the presence of both the thiophene and oxo groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-22-15-7-3-2-6-13(15)18-17(21)14-10-23-11-16(20)19(14)9-12-5-4-8-24-12/h2-8,14H,9-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWWTDOWDGGQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.